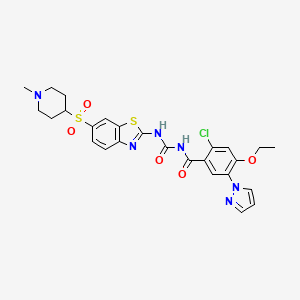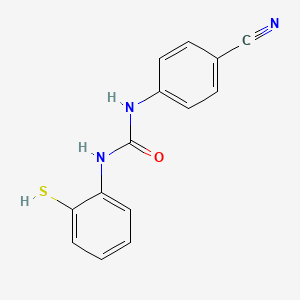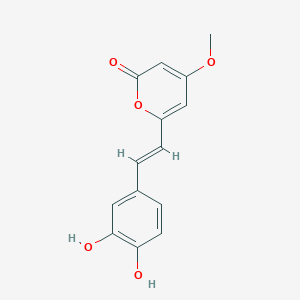
GPR81 agonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GPR81 agonist 2 involves high-throughput screening and the development of chemical series containing a central acylurea scaffold . The synthetic route typically includes the formation of the acylurea linkage through condensation reactions under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as chromatography to isolate the compound from reaction by-products .
Analyse Des Réactions Chimiques
Types of Reactions
GPR81 agonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
GPR81 agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and signaling pathways of GPR81.
Biology: Investigated for its role in regulating metabolic processes and energy homeostasis.
Medicine: Explored for potential therapeutic applications in conditions like diabetes, obesity, and cancer .
Industry: Utilized in the development of new drugs targeting metabolic disorders and inflammatory diseases .
Mécanisme D'action
GPR81 agonist 2 exerts its effects by binding to the GPR81 receptor, leading to the activation of downstream signaling pathways. The primary mechanism involves the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces lipolysis in adipocytes and modulates energy metabolism . Additionally, this compound can activate the cAMP/PKA pathway and the PLC/PKC/Akt pathway, contributing to its diverse physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
GPR109A agonists: Similar to GPR81 agonist 2, these compounds target hydroxycarboxylic acid receptors and regulate metabolic processes.
3-Hydroxy-butyrate acid: Another ligand for hydroxycarboxylic acid receptors, though it primarily targets GPR109A.
Uniqueness
This compound is unique in its high potency and selectivity for the GPR81 receptor. It has been shown to effectively modulate metabolic pathways and has potential therapeutic applications in various diseases .
Propriétés
Formule moléculaire |
C26H27ClN6O5S2 |
|---|---|
Poids moléculaire |
603.1 g/mol |
Nom IUPAC |
2-chloro-4-ethoxy-N-[[6-(1-methylpiperidin-4-yl)sulfonyl-1,3-benzothiazol-2-yl]carbamoyl]-5-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C26H27ClN6O5S2/c1-3-38-22-15-19(27)18(14-21(22)33-10-4-9-28-33)24(34)30-25(35)31-26-29-20-6-5-17(13-23(20)39-26)40(36,37)16-7-11-32(2)12-8-16/h4-6,9-10,13-16H,3,7-8,11-12H2,1-2H3,(H2,29,30,31,34,35) |
Clé InChI |
ZVDDZDATCIKPCU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)Cl)C(=O)NC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C4CCN(CC4)C)N5C=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)



![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)



![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)
![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)


